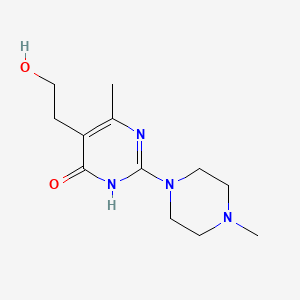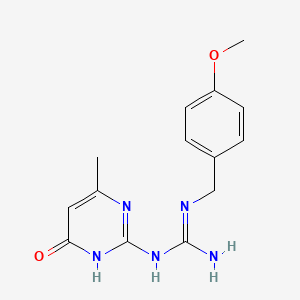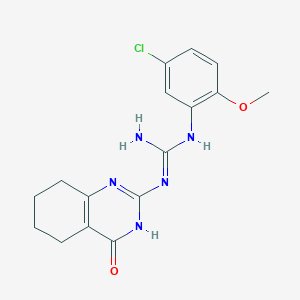![molecular formula C19H23N3O2S B3730936 N-cyclohexyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-2-phenylacetamide](/img/structure/B3730936.png)
N-cyclohexyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-2-phenylacetamide
Descripción general
Descripción
N-cyclohexyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-2-phenylacetamide, also known as CHPT, is a chemical compound with potential therapeutic applications. It is a member of the thioacetamide family of compounds, which have been studied extensively for their pharmacological properties. CHPT has been shown to have anti-inflammatory and anti-tumor effects in preclinical studies, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-2-phenylacetamide is not fully understood, but it is thought to involve the inhibition of inflammatory pathways and the induction of apoptosis in cancer cells. N-cyclohexyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-2-phenylacetamide has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory and immune responses. Additionally, N-cyclohexyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-2-phenylacetamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
N-cyclohexyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-2-phenylacetamide has been shown to have a number of biochemical and physiological effects. In animal models of arthritis, N-cyclohexyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-2-phenylacetamide has been shown to reduce inflammation and joint damage. In animal models of colitis, N-cyclohexyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-2-phenylacetamide has been shown to reduce inflammation and improve intestinal barrier function. Additionally, N-cyclohexyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-2-phenylacetamide has been shown to inhibit the growth of breast cancer and lung cancer cells in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclohexyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-2-phenylacetamide for lab experiments is that it has been well-studied in animal models, making it a good candidate for further research. Additionally, N-cyclohexyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-2-phenylacetamide is relatively easy to synthesize, which makes it readily available for lab experiments. One limitation of N-cyclohexyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-2-phenylacetamide for lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses.
Direcciones Futuras
There are a number of future directions for research on N-cyclohexyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-2-phenylacetamide. One area of interest is the development of N-cyclohexyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-2-phenylacetamide as a therapeutic agent for arthritis and colitis. Additionally, further research is needed to understand the mechanism of action of N-cyclohexyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-2-phenylacetamide and to identify potential targets for therapeutic intervention. Finally, there is interest in exploring the potential of N-cyclohexyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-2-phenylacetamide as an anti-tumor agent in other types of cancer.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-2-phenylacetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory effects in animal models of arthritis and colitis. Additionally, N-cyclohexyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-2-phenylacetamide has been shown to have anti-tumor effects in preclinical studies of breast cancer and lung cancer. These findings suggest that N-cyclohexyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-2-phenylacetamide may have potential as a therapeutic agent for these conditions.
Propiedades
IUPAC Name |
N-cyclohexyl-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-13-12-16(23)22-19(20-13)25-17(14-8-4-2-5-9-14)18(24)21-15-10-6-3-7-11-15/h2,4-5,8-9,12,15,17H,3,6-7,10-11H2,1H3,(H,21,24)(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQBPRIMQDJAEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SC(C2=CC=CC=C2)C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-methyl-1-piperazinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B3730866.png)



![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B3730903.png)
![2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B3730905.png)
![9-[4-(diethylamino)phenyl]-6-(2-furyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3730913.png)
![2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B3730921.png)
![2-{1-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4(3H)-quinazolinone](/img/structure/B3730928.png)

![4-(3-cyclohexen-1-yl)-8-methyl-2-(1-piperidinyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B3730950.png)
![8-methyl-4-phenyl-2-(1-piperidinyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B3730953.png)
